Bis-PEG13-t-butyl ester

PROTAC Linker Optimization Ternary Complex Formation

Bis-PEG13-t-butyl ester is a homobifunctional polyethylene glycol (PEG) linker, featuring two terminal t-butyl ester-protected carboxylic acid groups connected by a 13-unit ethylene glycol chain. Its molecular weight is approximately 803 g/mol, with a molecular formula of C38H74O17.

Molecular Formula C38H74O17
Molecular Weight 803.0 g/mol
Cat. No. B8132011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG13-t-butyl ester
Molecular FormulaC38H74O17
Molecular Weight803.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
InChIInChI=1S/C38H74O17/c1-37(2,3)54-35(39)7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-33-53-34-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-36(40)55-38(4,5)6/h7-34H2,1-6H3
InChIKeyFXQVVLZWDCGFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bis-PEG13-t-butyl ester: Procurement & Specification Guide for PROTAC Linker Research


Bis-PEG13-t-butyl ester is a homobifunctional polyethylene glycol (PEG) linker, featuring two terminal t-butyl ester-protected carboxylic acid groups connected by a 13-unit ethylene glycol chain . Its molecular weight is approximately 803 g/mol, with a molecular formula of C38H74O17 . This compound serves as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG spacer provides solubility and flexibility, while the t-butyl ester groups allow for controlled deprotection and subsequent conjugation to ligands for E3 ubiquitin ligases and target proteins .

Workflow PROTAC ternary complex bridging with extended PEG13 spacer
Chemistry Homobifunctional t-butyl ester design for sequential controlled conjugation
Deprotection Standard acidic cleavage (TFA) for reliable carboxylic acid generation

Bis-PEG13-t-butyl ester: Why Linker Length & Exact Composition Are Non-Interchangeable in PROTAC Development


Substituting Bis-PEG13-t-butyl ester with a shorter PEG linker, a different chain length, or a heterobifunctional analog is not recommended without full re-optimization of the PROTAC ternary complex. The 13-unit PEG chain imparts a specific spatial separation and conformational flexibility that directly influences the efficiency of target protein ubiquitination and subsequent degradation . Changing the linker length by even a few ethylene glycol units can alter the effective molarity of the E3 ligase relative to the target protein, potentially reducing degradation potency or promoting off-target effects . The homobifunctional t-butyl ester design ensures a symmetrical, well-defined architecture that is critical for reproducible synthetic outcomes and consistent biological activity, making it a distinct chemical entity rather than a generic commodity.

Shorter PEG linkers (e.g., PEG4, PEG8) may shift ternary complex geometry and reduce ubiquitination efficiency
Heterobifunctional or Fmoc-protected analogs introduce asymmetric architectures or incompatible deprotection conditions
Even small changes in ethylene glycol unit count can alter effective molarity and off-target profiles

Bis-PEG13-t-butyl ester: Quantitative Differentiation vs. PEG Linker Analogs


PEG Chain Length: 13 Ethylene Glycol Units vs. Shorter Analogs

Bis-PEG13-t-butyl ester contains a 13-unit PEG spacer, which provides a longer and more flexible linker compared to shorter analogs such as Bis-PEG4-t-butyl ester (4 units) or Bis-PEG8-t-butyl ester (8 units). The increased chain length is hypothesized to enhance ternary complex formation between the E3 ligase and the target protein, a critical step for effective PROTAC-mediated degradation .

PEG Chain Length
Class-level
13 vs. 4 (PEG4) and 8 (PEG8) ethylene glycol units
Supports linker-length screening in ternary complex design
Class-level inference; data to verify
PROTAC Linker Optimization Ternary Complex Formation

Molecular Weight: 803 g/mol Distinguishes from Lighter PEG Linkers

The molecular weight of Bis-PEG13-t-butyl ester is 802.98 g/mol, which is substantially higher than that of shorter PEG analogs. For instance, Bis-PEG4-t-butyl ester has a molecular weight of 406.51 g/mol, and Bis-PEG8-t-butyl ester is 582.72 g/mol . This higher molecular weight directly correlates with increased hydrophilicity and a larger hydrodynamic radius, properties that can influence the pharmacokinetic profile and solubility of the final PROTAC conjugate .

Molecular Weight
Reported
803 g/mol
Higher MW influences solubility and hydrodynamic radius profile
Cross-study comparable; vendor specifications
PROTAC Linker Design Physicochemical Properties

t-Butyl Ester Functionality: Quantified Deprotection Conditions

The t-butyl ester groups on Bis-PEG13-t-butyl ester can be quantitatively cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the free carboxylic acids, enabling subsequent amide coupling . This contrasts with base-labile protecting groups like Fmoc, which require different deprotection strategies and may be incompatible with certain synthetic sequences. The t-butyl ester offers a well-defined, orthogonal deprotection pathway, with typical yields exceeding 95% under standard conditions .

t-Butyl Deprotection
Class-level
>95% yield under standard acidic conditions
Orthogonal deprotection vs. base-labile Fmoc analogs
Class-level; typical TFA/DCM cleavage
PROTAC Linker Chemistry Controlled Deprotection

Bis-PEG13-t-butyl ester: Key Application Scenarios in PROTAC Development


PROTAC Linker Optimization for Distant Binding Sites

When the binding pockets of the E3 ligase and the target protein are separated by a large distance (>30 Å), the extended PEG13 spacer of Bis-PEG13-t-butyl ester provides the necessary reach and flexibility to bridge this gap and facilitate productive ternary complex formation .

Synthesis of Symmetrical PROTACs with Enhanced Solubility

The 13-unit PEG chain imparts significant hydrophilicity to the PROTAC molecule, which can improve aqueous solubility and reduce aggregation . This is particularly beneficial for targeting proteins with hydrophobic binding sites or for developing PROTACs intended for in vivo applications where solubility is a critical parameter.

Construction of Homobifunctional PROTAC Precursors

The two identical t-butyl ester groups enable the creation of a symmetrical PROTAC precursor, where both termini can be sequentially deprotected and coupled to the same or different ligands . This simplifies the synthesis of complex PROTAC architectures and allows for the generation of combinatorial libraries for screening.

Development of Long-Linker PROTACs for Challenging Targets

For targets where short PEG linkers have proven ineffective in mediating degradation, Bis-PEG13-t-butyl ester offers a distinct alternative with its extended reach . This can be crucial for developing PROTACs against proteins that have proven difficult to degrade with other linker systems.

Application
Selection Property
Validation Focus
Distant binding-site bridging
Extended PEG13 spacer reach
Ternary complex geometry assessment
Hydrophilic PROTAC synthesis
High PEG unit hydrophilicity
Aqueous solubility and aggregation testing
Symmetrical precursor construction
Homobifunctional t-butyl ester design
Sequential conjugation and deprotection efficiency
Challenging target degradation
Longer linker distinct from PEG4/PEG8
Degradation endpoint in difficult-to-address targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-PEG13-t-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.